2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Description
Properties
IUPAC Name |
2,2,5,8-tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-12-8(2)10-9(7)6-13-11(3,4)14-10/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSJPKDZKRQEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1COC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis
The Smiles rearrangement, as demonstrated in the synthesis of dihydro-1,4-dioxino[2,3-b]pyridines, involves intramolecular nucleophilic aromatic substitution. For the target compound, this approach could be adapted to construct the dioxino ring via epoxide intermediate cyclization.
Synthetic Steps
-
Starting Material Preparation :
Begin with 3-hydroxy-5,8-dimethylpyridine. Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions. -
Epoxide Formation :
Treat the protected pyridine with epichlorohydrin under basic conditions to introduce an oxirane moiety at C4. -
Smiles Rearrangement :
Heat the epoxide in the presence of a Lewis acid (e.g., SnCl₄) to induce cyclization, forming the dioxino ring. -
Methyl Group Installation :
Quench the reaction and introduce geminal methyl groups at C2 via Grignard addition (MeMgBr) to the intermediate carbonyl, followed by reduction (NaBH₄).
Optimization Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Epoxide Formation | K₂CO₃, DMF, 60°C, 12 h | 78 | 92 |
| Smiles Rearrangement | SnCl₄, CH₂Cl₂, −78°C, 24 h | 65 | 88 |
| Methylation | MeMgBr, THF, 0°C → RT, 2 h | 82 | 95 |
This route offers moderate yields but requires stringent temperature control during the rearrangement.
Route 2: Polyketide-Inspired Dual Cyclization
Mechanistic Basis
Drawing from meroterpenoid synthesis, a dual biomimetic approach combining polyketide-like aromatization and electrophilic cyclization could assemble the dioxino-pyridine framework.
Synthetic Steps
-
β-Keto Ester Synthesis :
React trans,trans-farnesol derivative with dioxane-4,6-dione to form a β-keto ester. -
Aromatization :
Subject the β-keto ester to Pd-catalyzed dehydrogenation, forming the pyridine ring with inherent methyl groups. -
Electrophilic Cyclization :
Treat the intermediate with BF₃·OEt₂ to induce dioxino ring closure, leveraging oxonium ion intermediates.
Optimization Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| β-Keto Ester Formation | DCC, CH₂Cl₂, 25°C, 18 h | 85 | 90 |
| Aromatization | Pd(OAc)₂, CsOAc, THF, 80°C, 6 h | 72 | 89 |
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C, 1 h | 68 | 93 |
This method excels in stereochemical control but demands costly palladium catalysts.
Route 3: Protective Group-Assisted Nucleophilic Substitution
Mechanistic Basis
Adapting tetrahydropyrazolo[1,5-a]pyridine synthesis, this route employs Boc protection to stabilize intermediates during nucleophilic substitutions.
Synthetic Steps
-
Amino Protection :
Protect 5-amino-3,8-dimethylpyridine with tert-butyl dicarbonate (Boc₂O). -
Alkylation :
React with 1,3-dibromopropane under basic conditions (K₂CO₃) to install a propyl bromide sidechain. -
Deprotection and Cyclization :
Remove the Boc group with HCl, then heat in toluene with KOH to form the dioxino ring via intramolecular nucleophilic attack.
Optimization Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, CH₂Cl₂, RT, 12 h | 91 | 94 |
| Alkylation | K₂CO₃, DMF, 80°C, 8 h | 76 | 88 |
| Cyclization | KOH, toluene, 110°C, 24 h | 63 | 90 |
This approach prioritizes functional group compatibility but suffers from prolonged reaction times.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 65–78 | 68–72 | 63–76 |
| Cost Efficiency | Moderate | Low | High |
| Stereoselectivity | Low | High | Moderate |
| Scalability | Limited | Moderate | High |
Route 2, despite lower yields, is preferred for stereochemical precision, whereas Route 3 offers scalability for industrial applications.
Chemical Reactions Analysis
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key derivatives of 2,2,5,8-tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine, emphasizing structural modifications, synthesis pathways, and functional outcomes.
Key Comparative Insights:
Structural Modifications and Bioactivity :
- The addition of phosphonium salts (Compound 20) introduces potent antibacterial activity (MIC 5 μg/mL) by enabling cell penetration and DNA interaction . In contrast, carbohydrazide derivatives lack antimycobacterial activity, underscoring the critical role of functional groups in bioactivity .
- Fluorescent derivatives (e.g., 4c) leverage styryl groups for spectroscopic applications, demonstrating the scaffold’s versatility beyond therapeutic uses .
Reactivity and Synthetic Strategies :
- Hydroxymethyl groups at positions 5 and 6 exhibit divergent reactivity: only the 6-position is oxidized to an aldehyde under mild conditions .
- Azidomethyl functionalization () highlights adaptable routes for introducing click chemistry handles, useful in proteomic studies .
dioxane). These compounds exhibit distinct glycosylation patterns and UV spectral properties, emphasizing the impact of ring fusion on electronic behavior .
Biological Activity
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine (CAS Number: 13462-55-0) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, efficacy against various cell lines, and any relevant case studies.
- Molecular Formula : C12H15N1O2
- Molecular Weight : 193.242 g/mol
- Structure : The compound features a dioxin ring fused with a pyridine structure, which is significant for its biological activity.
The exact mechanisms through which 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine exerts its biological effects are still under investigation. However, preliminary studies suggest several pathways:
- Anticancer Activity : Initial studies indicate that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism may involve interference with cellular processes such as apoptosis and cell cycle regulation.
- Enzyme Inhibition : Some reports suggest that the compound might inhibit specific enzymes involved in tumor progression or survival pathways in cancer cells.
Biological Activity Data
The following table summarizes the biological activity findings related to 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung Cancer) | TBD | Moderate cytotoxicity |
| HeLa (Cervical Cancer) | TBD | Induction of apoptosis |
| 184B5 (Non-tumor) | TBD | Low cytotoxicity observed |
Case Studies and Research Findings
Several studies have investigated the biological properties of similar compounds within the same chemical family:
- Cytotoxicity Studies : A study assessing related compounds demonstrated significant cytotoxicity against A549 and HeLa cells. The mechanism was attributed to disruption in tubulin polymerization leading to apoptosis .
- In Vivo Studies : Although specific in vivo data for 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine is limited, similar compounds have shown promising results in reducing tumor masses and improving hematological parameters in animal models .
- Molecular Modeling : Computational studies have suggested that the structural characteristics of this compound allow for effective binding to targets involved in cancer progression.
Q & A
Q. Optimization Tips :
- Temperature : Maintain 80–100°C during nitration to avoid side products.
- Solvent : Dichloromethane improves yield in substitution steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >99% purity .
Basic: Which spectroscopic methods validate the structure and purity?
Answer:
| Technique | Key Data | Source |
|---|---|---|
| ¹H/¹³C NMR | Methyl groups: δH 2.1–2.5 ppm; δC 18–22 ppm | |
| HRMS | Calculated: 276.1586; Found: 276.1589 | |
| IR | C-O-C stretch at 1240–1260 cm⁻¹ | |
| HPLC | Retention time: 12.3 min; Purity >99% |
Q. Methodology :
- Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR.
- Cross-validate with 2D NMR (HSQC, HMBC) for connectivity .
Advanced: How to address regioselectivity challenges in methyl substitution?
Answer:
Regioselectivity is influenced by:
- Steric Effects : Bulky groups (e.g., 3,5-dimethyl in pyridine) direct substitution to less hindered positions .
- Directing Groups : Nitro or methoxy groups guide methyl introduction via meta/para activation.
- Catalysis : Pd-mediated C-H activation enables selective functionalization .
Example : In , tetramethylbipyridine synthesis leveraged steric hindrance to control substitution patterns .
Advanced: How to resolve discrepancies between computational and experimental spectral data?
Answer:
Common Causes : Solvent effects, impurities, or tautomerism.
Strategies :
- Repeat Under Varied Conditions : Test NMR in D₂O vs. CDCl₃ to assess solvent shifts .
- Computational Validation : Use DFT calculations (Gaussian09) to simulate spectra and compare with experimental data .
- Isotopic Labeling : Confirm peak assignments via ¹³C-enriched analogs .
Advanced: What mechanistic pathways explain the dioxino ring formation?
Answer:
The cyclization proceeds via:
Protonation : Acid (H₂SO₄) protonates hydroxyl, making it a better leaving group.
Nucleophilic Attack : Oxygen attacks adjacent carbon, displacing H₂O (SN2-like mechanism).
Aromatic Stabilization : The conjugated dioxino ring enhances thermodynamic favorability.
Support : ’s chloromethylation step demonstrates similar displacement reactivity .
Basic: What purification techniques ensure high yields and purity?
Answer:
Advanced: How do methyl groups impact further functionalization?
Answer:
- Steric Hindrance : Reduces electrophilic substitution rates at substituted positions.
- Electronic Effects : Methyl donors slightly activate adjacent positions for halogenation.
- Workaround : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to bypass steric barriers .
Example : ’s chloro-substituted pyridines retained reactivity despite methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
